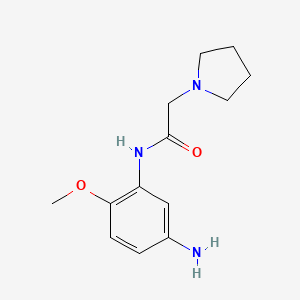

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide

Description

Historical Development and Discovery

The historical development of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide can be traced through the broader evolution of acetanilide chemistry, which began in the late nineteenth century. Acetanilide itself was first introduced into medical practice in 1886 by Arnold Cahn and Paul Hepp, following an accidental discovery when a patient received acetanilide instead of naphthalene for intestinal worms. This serendipitous event led to the recognition of acetanilide's fever-reducing properties and marked the beginning of systematic research into acetanilide derivatives. The compound acetanilide became the first branded pharmaceutical product known as Antifebrine, establishing a precedent for the development of related chemical structures.

The development of this compound represents a more recent advancement in acetanilide derivative chemistry, reflecting modern synthetic capabilities and understanding of structure-activity relationships. The compound was first documented in chemical databases in 2005, with subsequent modifications recorded as recently as 2025. This timeline indicates ongoing research interest and potential applications that continue to drive chemical investigation into this particular molecular architecture.

The historical context of acetanilide derivatives reveals a progression from simple fever-reducing agents to complex molecular structures designed for specific research applications. In 1947, David Lester and Leon Greenberg discovered that paracetamol was a major active metabolite of acetanilide, fundamentally changing the understanding of how these compounds function in biological systems. This discovery opened new avenues for designing acetanilide derivatives with improved properties and reduced toxicity profiles, ultimately leading to the development of compounds like this compound.

The incorporation of pyrrolidine rings into acetanilide structures represents a significant advancement in heterocyclic chemistry. Research has demonstrated that pyrrolidine rings can expand the spectrum of activity and improve the potency and stability of various compounds. This understanding has influenced the design of modern acetanilide derivatives, including the compound under examination, which incorporates both traditional acetanilide functionality and contemporary heterocyclic design principles.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-18-12-5-4-10(14)8-11(12)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLQQANJEBEQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204343 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Amide Bond Formation via Coupling of 5-Amino-2-methoxyaniline with Pyrrolidin-1-yl Acetic Acid Derivatives

The most direct approach involves coupling the aromatic amine (5-amino-2-methoxyaniline) with a pyrrolidin-1-yl acetic acid or its activated derivative (e.g., acid chloride or ester). The reaction typically proceeds under mild conditions to preserve the amino group on the aromatic ring.

-

- Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are employed to activate the carboxylic acid for amide bond formation.

- Base such as N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid generated during coupling.

- Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) provide suitable media for the reaction.

- Reaction temperatures range from 0 °C to room temperature, with stirring times from several hours to overnight.

-

- The crude product is typically purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

Alternative Synthetic Routes Involving Protected Intermediates

In some protocols, the amino group on the aromatic ring is temporarily protected to prevent side reactions during amide bond formation.

-

- Amino groups can be protected as carbamates (e.g., Boc protection) or as phthalimides.

- After amide formation, deprotection is carried out under acidic or basic conditions to regenerate the free amino group.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the amide bond formation step, reducing reaction times significantly.

Detailed Reaction Data and Comparative Analysis

| Preparation Method | Key Reagents & Conditions | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Direct coupling with PyBOP and DIPEA | PyBOP, DIPEA, DCM, 0 °C to RT | 12–24 hours | 50–70 | Silica gel chromatography | Mild conditions preserve amino group |

| Protection-deprotection strategy | Phthalimide protection, acid chloride coupling | Multi-step, several days | 40–60 | Chromatography, hydrazinolysis | Protects amino group, more steps involved |

| Microwave-assisted amide formation | Pyrrolidine, DIPEA, n-butanol, microwave 180 °C | 1 hour | 55–65 | HPLC | Faster reaction, good yields |

Research Findings and Optimization Notes

- Selectivity: The presence of the 5-amino substituent requires careful control of reaction conditions to avoid side reactions such as over-acylation or polymerization.

- Coupling Agents: PyBOP and EDCI are preferred for their efficiency and mildness, minimizing decomposition of sensitive groups.

- Microwave Synthesis: Offers a practical advantage in reducing reaction time without compromising yield or purity.

- Purification: Preparative HPLC is often necessary to achieve the high purity required for biological evaluation.

- Solvent Choice: Polar aprotic solvents like DMF or THF facilitate coupling but require thorough removal post-reaction.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Neuropharmacological Potential

Preliminary studies indicate that N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide may interact with specific neurological pathways, suggesting its potential use in treating neurodegenerative diseases. Research has focused on its binding affinity to various receptors and enzymes involved in neurological functions. Techniques like surface plasmon resonance and isothermal titration calorimetry are recommended for further exploration of its binding characteristics.

Antidepressant Activity

Given the structural similarities to known psychoactive compounds, there is potential for this compound to exhibit antidepressant properties. Its ability to modulate neurotransmitter systems could be explored in preclinical models to assess efficacy and safety.

Anti-inflammatory Properties

The amino and methoxy substituents may confer anti-inflammatory activity, making it a candidate for the development of new anti-inflammatory drugs. Investigating its mechanism of action could reveal pathways through which it exerts these effects.

Research Applications

This compound serves as a valuable scaffold for medicinal chemistry research aimed at developing new therapeutic agents. Its unique combination of functional groups allows for further modifications aimed at enhancing biological activity or selectivity.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Compounds

Research Findings and Implications

Pyrrolidine vs. Morpholine Substitution: The replacement of pyrrolidine with morpholine in N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (discontinued) suggests that pyrrolidine’s smaller ring size and lack of oxygen may enhance lipophilicity and CNS penetration compared to morpholine’s larger, oxygen-containing structure .

Safety Considerations: The ethylphenoxy analog () exhibits acute oral toxicity (Category 4) and irritation hazards, highlighting the impact of phenoxy substituents on safety. The absence of such groups in the target compound may reduce these risks .

Thiazolidinone Derivatives (NAT-1/NAT-2): These compounds feature a 4-oxo-thiazolidinone core, which is structurally distinct from the acetamide-pyrrolidine framework. Thiazolidinones are often associated with antidiabetic or anti-inflammatory activity, suggesting divergent therapeutic targets compared to the pyrrolidine-acetamide class .

Antiparkinson Applications: The thioxomethyl-pyrrolidinone analog () is categorized as an antiparkinson agent impurity, implying that pyrrolidine-acetamide derivatives may have relevance in neurodegenerative disease research .

Structural Bulk and Bioavailability : BBAC (), with its benzimidazole-thio and biphenyl groups, demonstrates how increased steric bulk may limit bioavailability compared to the more compact target compound .

Biological Activity

N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide is a synthetic organic compound with the molecular formula C13H19N3O2, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C13H19N3O2

- CAS Number: 436090-49-2

- Key Functional Groups: Amino group, methoxy group, pyrrolidine ring

Synthesis and Preparation

The synthesis of this compound typically involves the amidation of 5-amino-2-methoxybenzoic acid with pyrrolidine. The process includes:

- Conversion to Acyl Chloride: The carboxylic acid group is transformed using thionyl chloride.

- Amidation Reaction: The acyl chloride is reacted with pyrrolidine.

- Purification: The product is purified through recrystallization or chromatography.

This compound interacts with specific molecular targets in biological systems, potentially modulating various signaling pathways related to inflammation and pain relief. It may inhibit certain enzymes or receptors, influencing metabolic pathways critical for therapeutic effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated its effects on A549 human lung adenocarcinoma cells, demonstrating that certain structural modifications enhance cytotoxicity while minimizing effects on non-cancerous cells:

| Compound | Post-Treatment Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 66% | 100 |

| Cisplatin | 78% | 10 |

This data suggests that this compound may be a promising candidate for further development in cancer therapeutics, particularly due to its selective activity against cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus (MRSA) | 12.5 µg/mL |

| E. coli | >64 µg/mL |

While it showed limited activity against Gram-negative bacteria, its effectiveness against Gram-positive pathogens highlights its potential as an antimicrobial agent.

Case Studies

-

Anticancer Study on A549 Cells:

- A study assessed the viability of A549 cells treated with various concentrations of this compound compared to standard chemotherapy agents.

- Results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

-

Antimicrobial Efficacy:

- Another study screened the compound against clinically relevant pathogens, revealing promising activity against resistant strains while exhibiting lower toxicity to non-cancerous cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrrolidine derivatives and functionalized acetamide precursors. For example, similar acetamide syntheses involve coupling activated carboxylic acids (e.g., phenoxyacetic acid) with amine-containing aromatic intermediates under reflux conditions using polar aprotic solvents like DMF or DCM . Catalysts such as HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may improve yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of pyrrolidine protons (δ 1.8–2.2 ppm), methoxy groups (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the acetamide moiety .

- Safety Protocols : Use PPE (gloves, lab coats, safety goggles) and conduct reactions in fume hoods. Avoid skin contact; in case of exposure, wash with soap/water and seek medical advice .

Advanced Research Questions

Q. How can researchers design assays to investigate the biological activity of This compound in neurological targets?

- Methodological Answer :

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) using tritiated ligands and membrane preparations from brain tissue .

- Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidase using spectrophotometric methods (e.g., Ellman’s assay) .

- Cell-Based Models : Primary neuronal cultures or SH-SY5Y cells treated with the compound (1–100 µM) to assess neuroprotective effects via MTT assays or calcium imaging .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, dosage, solvent used) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in assay pH or serum content .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins, validating hypotheses about structure-activity relationships .

- Dose-Response Replication : Re-test the compound under standardized conditions (e.g., fixed incubation time, controlled temperature) to isolate variables .

Q. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be determined for in vivo studies?

- Methodological Answer :

- Animal Models : Administer the compound (oral/IP/IV) to rodents and collect plasma samples at timed intervals. Quantify plasma concentrations via LC-MS/MS .

- Metabolite Identification : Use hepatocyte microsomes or liver S9 fractions to assess CYP450-mediated metabolism. Detect metabolites with UPLC-QTOF-MS .

- Pharmacokinetic Modeling : Fit data to non-compartmental models (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.